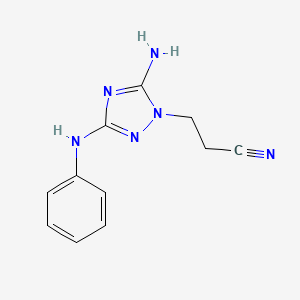
1H-1,2,4-Triazole-1-propanenitrile, 5-amino-3-(phenylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-1,2,4-Triazole-1-propanenitrile, 5-amino-3-(phenylamino)- is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-1,2,4-Triazoles can be synthesized using several methods, including the Einhorn–Brunner reaction and the Pellizzari reaction . These reactions typically involve the cyclization of appropriate precursors under specific conditions to form the triazole ring.
Industrial Production Methods: Industrial production of 1H-1,2,4-Triazole-1-propanenitrile, 5-amino-3-(phenylamino)- involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods and conditions may vary depending on the manufacturer and the desired application of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-1,2,4-Triazole-1-propanenitrile, 5-amino-3-(phenylamino)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenated aromatics . The specific conditions, such as temperature, pressure, and solvents, depend on the desired reaction and the target product.
Major Products Formed: The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce different functional groups into the triazole ring.
Applications De Recherche Scientifique
1H-1,2,4-Triazole-1-propanenitrile, 5-amino-3-(phenylamino)- has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it valuable in studying biological processes and interactions.
Industry: The compound is used in the production of various industrial chemicals and materials, contributing to advancements in technology and manufacturing.
Mécanisme D'action
The mechanism of action of 1H-1,2,4-Triazole-1-propanenitrile, 5-amino-3-(phenylamino)- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to particular enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
- 5-Amino-1H-1,2,4-triazole-3-carbohydrazide
- 1H-1,2,3-Triazole
- 5-Amino-1H-1,2,4-triazole-3-carbonitrile
Uniqueness: 1H-1,2,4-Triazole-1-propanenitrile, 5-amino-3-(phenylamino)- stands out due to its specific structural features and the presence of both amino and phenylamino groups. These features contribute to its unique reactivity and versatility in various applications, distinguishing it from other triazole derivatives.
Propriétés
Numéro CAS |
541500-03-2 |
|---|---|
Formule moléculaire |
C11H12N6 |
Poids moléculaire |
228.25 g/mol |
Nom IUPAC |
3-(5-amino-3-anilino-1,2,4-triazol-1-yl)propanenitrile |
InChI |
InChI=1S/C11H12N6/c12-7-4-8-17-10(13)15-11(16-17)14-9-5-2-1-3-6-9/h1-3,5-6H,4,8H2,(H3,13,14,15,16) |
Clé InChI |
NNKOIYVJLZTQTM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=NN(C(=N2)N)CCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-([1,1'-Biphenyl]-2-yl)-10-(4-ethenylphenyl)anthracene](/img/structure/B14235448.png)
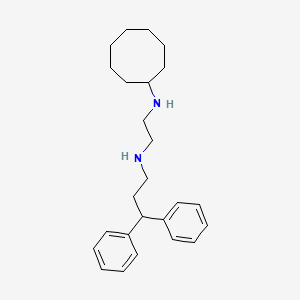
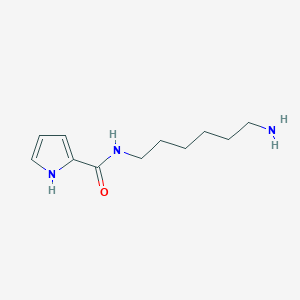
![N-Cyclohexyl-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14235465.png)
![3-Methyl-N,N-bis(3-methyl[1,1'-biphenyl]-4-yl)[1,1'-biphenyl]-4-amine](/img/structure/B14235472.png)
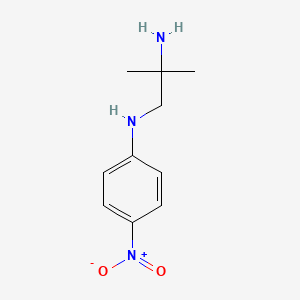
![N-[(Pyridin-2-yl)methyl]-L-methioninamide](/img/structure/B14235486.png)

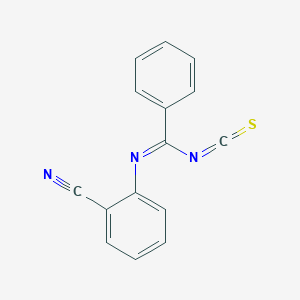


![2-[(Phenylcarbamoyl)amino]thiophene-3-carboxylic acid](/img/structure/B14235515.png)
![7-Methoxy-2-methyl-1-oxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B14235523.png)
